Borapetoside F

Description

BenchChem offers high-quality Borapetoside F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borapetoside F including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

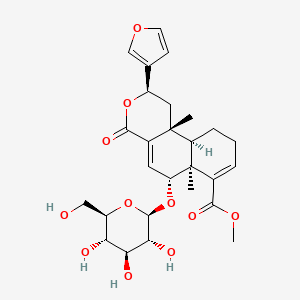

methyl (2R,6R,6aS,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBSOXXWYBLSSJ-XHGUFYMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](OC(=O)C1=C[C@H]([C@]3([C@@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Borapetoside F in Tinospora crispa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane-type furanoditerpene glycoside, is a notable secondary metabolite isolated from the medicinal plant Tinospora crispa. This technical guide provides a comprehensive overview of the discovery of Borapetoside F, detailing the experimental protocols for its isolation and characterization. The document presents quantitative data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, in a structured format for clarity and comparative analysis. Furthermore, this guide illustrates the key experimental workflows through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While the broader biological activities of other borapetosides from Tinospora species have been investigated, particularly in relation to glucose metabolism, the specific bioactivity of Borapetoside F remains an area for further exploration.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Southeast Asia. It is recognized for its diverse pharmacological properties, which are attributed to a rich array of phytochemicals, including alkaloids, flavonoids, and terpenoids. Among these, the clerodane-type furanoditerpenoids represent a significant class of compounds with various reported biological activities.

The initial discovery of Borapetoside F was reported by Martin et al. in 1996 from the closely related species Tinospora rumphii, and it has since been identified as a constituent of Tinospora crispa. This guide focuses on the foundational work that led to the identification and structural elucidation of Borapetoside F, providing a technical framework for its further study and potential therapeutic applications.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of Borapetoside F was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Table 1: 1H NMR Spectroscopic Data for Borapetoside F (in C5D5N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.53 | m | |

| H-1' | 5.09 | d | 7.5 |

| H-2 | 1.80 | m | |

| H-3 | 6.00 | br s | |

| H-4 | 6.89 | br s | |

| H-6 | 4.41 | br s | |

| H-7 | 2.35 | m | |

| H-8 | 2.05 | m | |

| H-10 | 2.78 | d | 8.0 |

| H-11 | 3.01 | m | |

| H-12 | 5.05 | dd | 10.0, 4.0 |

| H-14 | 6.55 | br s | |

| H-15 | 7.58 | t | 1.5 |

| H-16 | 7.70 | t | 1.0 |

| H-19 | 1.12 | s | |

| H-20 | 1.18 | d | 6.5 |

Table 2: 13C NMR Spectroscopic Data for Borapetoside F (in C5D5N)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 36.4 |

| 2 | 26.0 |

| 3 | 126.2 |

| 4 | 142.0 |

| 5 | 144.1 |

| 6 | 78.1 |

| 7 | 36.8 |

| 8 | 35.1 |

| 9 | 44.5 |

| 10 | 52.3 |

| 11 | 49.0 |

| 12 | 70.9 |

| 13 | 125.7 |

| 14 | 108.2 |

| 15 | 141.5 |

| 16 | 143.8 |

| 17 | 174.5 |

| 18 | 170.1 |

| 19 | 18.2 |

| 20 | 16.5 |

| 1' | 103.2 |

| 2' | 75.4 |

| 3' | 78.8 |

| 4' | 71.9 |

| 5' | 78.1 |

| 6' | 63.1 |

Table 3: FAB-MS Data for Borapetoside F

| Ion | m/z |

| [M + Na]+ | 557 |

| [M + H]+ | 535 |

Experimental Protocols

The isolation and purification of Borapetoside F from Tinospora species involves a multi-step process. The general workflow is outlined below, based on typical methods for the separation of furanoditerpene glycosides.

Plant Material Collection and Preparation

Fresh stems of Tinospora crispa are collected and authenticated. The plant material is then air-dried and pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure to yield a viscous residue.

Fractionation

The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and n-butanol (n-BuOH). The furanoditerpene glycosides, including Borapetoside F, are typically enriched in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: The fraction is first separated on a Diaion HP-20 column, eluting with a stepwise gradient of water and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions containing the compounds of interest are further purified on a silica gel column using a solvent system such as chloroform-methanol-water in a gradient elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.

The purity of the isolated Borapetoside F is confirmed by analytical HPLC and spectroscopic methods.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Unveiling Borapetoside F: A Technical Guide to its Isolation and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and structural elucidation of Borapetoside F, a furanoditerpene glycoside sourced from the plant Tinospora crispa. This document details the experimental protocols employed for its extraction and purification, presents comprehensive spectroscopic data for its structural characterization, and offers insights into its potential biological significance.

Isolation of Borapetoside F

Borapetoside F is a naturally occurring compound found in the stems of Tinospora crispa, a plant with a history of use in traditional medicine. The isolation of this compound involves a multi-step process of extraction and chromatographic separation.

Plant Material

Fresh stems of Tinospora crispa are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Experimental Protocol for Isolation

The following protocol outlines a typical procedure for the isolation of Borapetoside F:

-

Extraction: The air-dried and powdered stems of Tinospora crispa are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-butanol soluble fraction, which is enriched with glycosidic compounds like Borapetoside F, is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform and methanol.

-

Further Chromatographic Purification: Fractions containing Borapetoside F, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel, or the use of other techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Borapetoside F.

Structure Elucidation of Borapetoside F

The chemical structure of Borapetoside F was determined through a combination of modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Table 1: HR-ESI-MS Data for Borapetoside F

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 557.1999 | 557.1993 | C₂₇H₃₄O₁₁Na |

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Borapetoside F, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for Borapetoside F

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 2.25 | m | |

| 3 | 5.40 | br s | |

| 4 | - | - | |

| 5 | 2.95 | d | 9.5 |

| 6 | 4.60 | d | 9.5 |

| 7 | 3.15 | m | |

| 8 | 2.05 | m | |

| 9 | 1.90 | m | |

| 10 | 2.30 | m | |

| 11 | 2.50 | m | |

| 12 | 4.80 | t | 8.0 |

| 14 | 6.40 | br s | |

| 15 | 7.45 | br s | |

| 16 | 7.40 | br s | |

| 18 | 0.95 | d | 6.5 |

| 19 | 1.10 | s | |

| 20 | 1.20 | s | |

| 1' | 4.90 | d | 7.5 |

| 2' | 3.30 | m | |

| 3' | 3.40 | m | |

| 4' | 3.35 | m | |

| 5' | 3.50 | m | |

| 6'a | 3.70 | dd | 12.0, 5.0 |

| 6'b | 3.85 | dd | 12.0, 2.0 |

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for Borapetoside F

| Position | δC (ppm) |

| 1 | 30.5 |

| 2 | 28.0 |

| 3 | 125.0 |

| 4 | 140.0 |

| 5 | 45.0 |

| 6 | 78.0 |

| 7 | 40.0 |

| 8 | 35.0 |

| 9 | 42.0 |

| 10 | 50.0 |

| 11 | 38.0 |

| 12 | 72.0 |

| 13 | 125.5 |

| 14 | 110.0 |

| 15 | 142.0 |

| 16 | 145.0 |

| 17 | 175.0 |

| 18 | 18.0 |

| 19 | 25.0 |

| 20 | 20.0 |

| 1' | 102.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 62.5 |

Biological Activity

While extensive research has been conducted on the biological activities of various compounds from Tinospora crispa, specific studies detailing the signaling pathways modulated by Borapetoside F are limited. However, related clerodane diterpenoids isolated from this plant have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of Borapetoside F.

Conclusion

This technical guide has detailed the isolation and comprehensive structural elucidation of Borapetoside F from Tinospora crispa. The provided experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. The established structure of Borapetoside F provides a foundation for future investigations into its pharmacological properties and potential therapeutic applications.

chemical and physical properties of Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoid diterpene glucoside, a class of natural products known for a variety of biological activities.[1] Isolated from plant species of the Tinospora genus, particularly Tinospora rumphii, Borapetoside F is a subject of interest for its potential pharmacological applications.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of Borapetoside F, alongside an exploration of its biological activities, drawing parallels with closely related compounds where direct data is unavailable. Detailed experimental protocols and a hypothesized signaling pathway are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

The definitive chemical and physical properties of Borapetoside F were established during its initial isolation and structure elucidation.[1] While specific spectral data and the melting point are detailed in the original publication, they are not widely available in public databases. The fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₁₁ | [PubChem CID: 21625636] |

| Molecular Weight | 534.55 g/mol | [PubChem CID: 21625636] |

| IUPAC Name | methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | [PubChem CID: 21625636] |

| Synonyms | Borapetoside F | [PubChem CID: 21625636] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [ChemFaces] |

| Melting Point | Not publicly available. Reported in Martin et al., 1996. | [1] |

| ¹H and ¹³C NMR Data | Not publicly available. Reported in Martin et al., 1996. | [1] |

Biological Activities and Toxicological Profile

Direct experimental studies on the biological activities of Borapetoside F are limited. However, a study investigating the hepatotoxic potential of a combination of furanoid diterpenoids, including Borapetoside F, provides valuable insight into its safety profile.

Hepatotoxicity Assessment

A study in a murine model evaluated the hepatotoxic potential of a standardized combination of borapetosides B, C, and F. In an acute toxicity study, mice were administered a dose of 500 mg/kg body weight. The results indicated that the alanine (B10760859) transaminase (ALT) levels remained normal, and there were no alterations in liver histopathology. This suggests that at the tested dose, the combination including Borapetoside F did not exhibit conclusive hepatotoxicity.

Potential Pharmacological Activities Based on Structural Analogs

While direct evidence for the pharmacological effects of Borapetoside F is lacking, studies on structurally similar compounds, such as Borapetoside A, C, and E, suggest potential areas for investigation. These related compounds have demonstrated promising activities in the context of metabolic disorders.

-

Antihyperglycemic and Insulin-Sensitizing Effects: Borapetoside C has been shown to improve insulin (B600854) sensitivity in diabetic mice. It is suggested to enhance glucose utilization and may delay the development of insulin resistance. The proposed mechanism involves the activation of the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2) pathway. Borapetoside A has also been reported to have hypoglycemic effects.

-

Antihyperlipidemic Effects: Borapetoside E has been found to improve hyperlipidemia in high-fat-diet-induced obese mice.

Given the structural similarities between these compounds and Borapetoside F, it is plausible that Borapetoside F may exhibit similar biological activities. However, this remains to be experimentally verified.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment involving Borapetoside F, adapted from the hepatotoxicity study.

Acute Hepatotoxicity Study in a Murine Model

Objective: To evaluate the acute hepatotoxic potential of a combination of borapetosides B, C, and F.

Animal Model: Murine model.

Experimental Groups:

-

Vehicle control group

-

Borapetosides B, C, and F (500 mg/kg body weight) treated group

Methodology:

-

Animals are acclimatized under standard laboratory conditions.

-

A single dose of the borapetoside combination (500 mg/kg body weight) or vehicle is administered to the respective groups.

-

Following administration, animals are monitored for any signs of toxicity.

-

At the end of the study period, blood samples are collected for biochemical analysis, including the measurement of ALT levels.

-

Animals are euthanized, and liver tissues are collected for histopathological examination.

Endpoints:

-

Serum ALT levels

-

Liver histopathology

Hypothesized Signaling Pathway

Based on the known mechanism of the structurally related and biologically active Borapetoside C, a potential signaling pathway for Borapetoside F in mediating insulin sensitivity can be proposed. It is important to note that this pathway is speculative and requires experimental validation for Borapetoside F.

Caption: Hypothesized signaling pathway for Borapetoside F in improving insulin sensitivity.

Conclusion

Borapetoside F is a furanoid diterpene glucoside with a well-defined chemical structure. While direct experimental data on its biological activities are scarce, a study on its combination with other borapetosides suggests a favorable toxicological profile in terms of hepatotoxicity. The known pharmacological activities of its structural analogs, particularly in the realm of metabolic disorders, highlight Borapetoside F as a promising candidate for further investigation. The experimental protocols and hypothesized signaling pathway provided herein offer a framework for future research to unlock the full therapeutic potential of this natural compound.

References

Borapetoside F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane furanoditerpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and analytical methodologies for the isolation and quantification of Borapetoside F. Detailed experimental protocols and a summary of its known biological activities and associated signaling pathways are presented to facilitate further research and drug development endeavors.

Natural Sources and Distribution of Borapetoside F

Borapetoside F is a secondary metabolite primarily found in plants belonging to the genus Tinospora, a member of the Menispermaceae family. The distribution of these plants is predominantly in the tropical and subtropical regions of Asia and Africa.

Primary Plant Sources

The principal documented natural source of Borapetoside F is Tinospora crispa (L.) Hook. f. & Thomson.[1][2][3][4] This climbing plant is widely distributed in Southeast Asian countries, including Malaysia, Thailand, Indonesia, and the Philippines.[4] It is a well-known medicinal plant in traditional medicine systems of these regions.

Another reported source of Borapetoside F is Tinospora cordifolia (Willd.) Miers, an herbaceous vine native to the Indian subcontinent. While more renowned for other bioactive compounds, studies have confirmed the presence of Borapetoside F in this species as well.

Distribution within the Plant

Scientific literature primarily reports the isolation of Borapetoside F from the stems of Tinospora crispa. While other plant parts may contain the compound, the stems are the most commonly utilized part for phytochemical analysis and extraction of Borapetoside F and related compounds. Further research is required to quantify the distribution of Borapetoside F in other organs of the plant, such as the leaves and roots.

Quantitative Distribution

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of Borapetoside F in different Tinospora species or in various plant parts from different geographical locations. However, a validated High-Performance Liquid Chromatography (HPLC)-UV-Diode Array Detection (DAD) method has been developed for the quantification of other major constituents in Tinospora species, which could be adapted for Borapetoside F. The development and application of standardized analytical methods are crucial for determining the precise yield and for the quality control of plant material intended for research or commercial use.

Table 1: Natural Sources and Distribution of Borapetoside F

| Plant Species | Family | Primary Geographical Distribution | Plant Part(s) Containing Borapetoside F |

| Tinospora crispa | Menispermaceae | Southeast Asia (Malaysia, Thailand, Indonesia, Philippines) | Stems |

| Tinospora cordifolia | Menispermaceae | Indian subcontinent | Stems |

Experimental Protocols

Extraction and Isolation of Borapetoside F

The following is a generalized protocol for the extraction and isolation of furanoditerpene glycosides, including Borapetoside F, from Tinospora species. This protocol is based on methodologies reported in the scientific literature and may require optimization depending on the specific plant material and desired purity.

Experimental Workflow for Extraction and Isolation

Methodology:

-

Plant Material Preparation: The stems of Tinospora crispa are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% ethanol, using either maceration or a Soxhlet apparatus.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Furanoditerpene glycosides like Borapetoside F are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Borapetoside F.

-

Purification: Fractions containing the target compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Borapetoside F.

Analytical Quantification of Borapetoside F

A validated analytical method for the precise quantification of Borapetoside F is essential for quality control and pharmacological studies. While a specific method for Borapetoside F is not extensively detailed in the reviewed literature, a High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) or Mass Spectrometry (MS) is the recommended approach.

Proposed HPLC-UV-DAD Method:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a gradient pump, an autosampler, and a DAD detector.

-

Mobile Phase: A gradient elution system using a mixture of water (A) and acetonitrile (B52724) (B) is typically employed. The gradient program should be optimized to achieve good separation of Borapetoside F from other co-eluting compounds.

-

Detection: The UV detector can be set at a wavelength where Borapetoside F exhibits maximum absorbance.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a purified Borapetoside F standard. The concentration of Borapetoside F in the plant extract can then be determined by comparing its peak area to the calibration curve.

UPLC-MS/MS for Enhanced Sensitivity and Specificity:

For more sensitive and specific quantification, an Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) method is recommended. This technique offers higher resolution and the ability to identify and quantify compounds based on their specific mass-to-charge ratio and fragmentation patterns.

Biosynthesis of Borapetoside F

Borapetoside F belongs to the clerodane class of diterpenoids. The biosynthesis of the clerodane skeleton is a complex enzymatic process that occurs in plants.

Generalized Biosynthetic Pathway of Clerodane Diterpenes

The biosynthesis begins with geranylgeranyl diphosphate (GGPP), a common precursor for all diterpenes. A Class II diterpene synthase catalyzes a protonation-initiated cyclization of GGPP to form a copalyl diphosphate (CPP) intermediate. Subsequently, a Class I diterpene synthase facilitates an ionization-dependent cyclization of the CPP intermediate to generate the characteristic bicyclic decalin core of the clerodane skeleton.

Following the formation of the basic clerodane scaffold, a series of post-cyclization modifications, known as tailoring reactions, occur. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases. These tailoring enzymes are responsible for the oxidation, hydroxylation, and glycosylation steps that lead to the structural diversity observed in the clerodane family, ultimately resulting in the formation of Borapetoside F.

Known Biological Activities and Signaling Pathways

While research specifically on Borapetoside F is ongoing, studies on related borapetosides and crude extracts of Tinospora crispa provide insights into its potential pharmacological effects. The primary activities reported are related to metabolic regulation, particularly hypoglycemic and antidiabetic effects.

Potential Signaling Pathways Influenced by Borapetosides

Studies on Borapetoside A and C have demonstrated their ability to improve insulin sensitivity and increase glucose utilization. Borapetoside C has been shown to enhance the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2). Borapetoside A has been found to activate the insulin signaling pathway, contributing to its hypoglycemic effects.

Furthermore, Borapetoside E has been reported to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue. This suggests a potential role for borapetosides in regulating lipid metabolism.

Given the structural similarity of Borapetoside F to these other borapetosides, it is plausible that it may exert its biological effects through similar signaling pathways, including the PI3K/Akt pathway for glucose metabolism and the SREBP pathway for lipid metabolism. However, direct experimental evidence for the specific signaling pathways modulated by Borapetoside F is needed to confirm these hypotheses.

Conclusion and Future Directions

Borapetoside F, a furanoditerpene glycoside from Tinospora species, represents a promising natural product for further investigation. This technical guide has summarized the current knowledge on its natural sources, distribution, and analytical methodologies. The provided experimental protocols and diagrams of biosynthetic and signaling pathways are intended to serve as a valuable resource for researchers.

Future research should focus on:

-

Quantitative analysis: A comprehensive study to quantify the concentration of Borapetoside F in different Tinospora species, various plant parts, and samples from diverse geographical locations.

-

Method validation: Development and validation of robust and sensitive analytical methods (e.g., UPLC-MS/MS) for the routine quantification of Borapetoside F.

-

Biosynthesis elucidation: Detailed investigation into the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of Borapetoside F.

-

Pharmacological studies: In-depth in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways of Borapetoside F and to fully characterize its pharmacological profile.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of Borapetoside F and for its potential development into a novel therapeutic agent.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a furanoclerodane diterpene glycoside isolated from the medicinal plant Tinospora crispa, has garnered interest for its potential pharmacological activities.[1] Despite its documented presence and biological evaluation, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of clerodane diterpene and terpenoid glycoside biosynthesis to propose a putative pathway for Borapetoside F. Furthermore, it outlines established experimental protocols for the isolation and structural characterization of related compounds, providing a methodological framework for future research aimed at pathway elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

Tinospora crispa (Menispermaceae) is a medicinal plant with a long history of use in traditional medicine across Southeast Asia.[2] Its rich phytochemical profile includes a variety of bioactive compounds, notably a class of furanoclerodane diterpenoids known as borapetosides.[2] Borapetoside F is a member of this family, characterized by a cis-fused clerodane skeleton, a furan (B31954) ring, a lactone moiety, and a glucose unit attached at the C-6 position. While the structure of Borapetoside F has been established, the intricate enzymatic machinery responsible for its construction in the plant is yet to be experimentally verified. Understanding this biosynthetic pathway is crucial for several reasons: it can unveil novel enzymatic functions, provide targets for metabolic engineering to enhance production, and facilitate the chemoenzymatic synthesis of Borapetoside F and its analogs for further pharmacological investigation.

This guide will delineate a proposed biosynthetic pathway for Borapetoside F, drawing parallels from the established biosynthesis of other clerodane diterpenes. It will also present a compilation of relevant experimental methodologies and available quantitative data to aid researchers in this field.

Proposed Biosynthesis Pathway of Borapetoside F

The biosynthesis of Borapetoside F can be conceptually divided into three main stages: (1) formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP); (2) construction of the clerodane aglycone skeleton through cyclization, rearrangement, and oxidative modifications; and (3) glycosylation of the aglycone to yield the final product.

Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of all diterpenoids originates from the methylerythritol phosphate (B84403) (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Through a series of condensations catalyzed by prenyltransferases, one molecule of DMAPP and three molecules of IPP are sequentially joined to form the C20 precursor, geranylgeranyl diphosphate (GGPP).

Stage 2: Formation of the Borapetoside F Aglycone

This stage involves a series of complex enzymatic reactions that confer the characteristic structure of the Borapetoside F aglycone.

-

Cyclization and Rearrangement: The biosynthesis of the clerodane skeleton is initiated by a class II diterpene synthase (diTPS) that protonates the terminal double bond of GGPP, inducing a cyclization cascade to form a labdadienyl/copalyl diphosphate (CPP) intermediate. This is followed by the action of a class I diTPS, which facilitates the ionization of the diphosphate group and a subsequent 1,2-hydride and methyl shift, leading to the formation of the characteristic rearranged clerodane scaffold.

-

Oxidative Modifications and Furan Ring Formation: Following the formation of the basic clerodane skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These modifications are responsible for introducing the various hydroxyl and carbonyl functionalities present in the Borapetoside F aglycone. A key step in this process is the formation of the furan ring. Recent studies on other furanoclerodanes suggest that CYPs, such as those from the CYP76BK1 family, catalyze the oxidative cyclization of a suitable precursor to form the furan moiety.[3][4]

-

Lactone Ring Formation: The δ-lactone ring in Borapetoside F is likely formed through the oxidation of a hydroxymethyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process is also expected to be catalyzed by specific oxidoreductases.

The proposed multi-step conversion from GGPP to the aglycone of Borapetoside F is depicted in the following pathway diagram.

Proposed biosynthesis pathway of the Borapetoside F aglycone.

Stage 3: Glycosylation

The final step in the biosynthesis of Borapetoside F is the attachment of a glucose molecule to the C-6 hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes utilize UDP-glucose as the sugar donor and transfer the glucose moiety to the acceptor molecule. The regioselectivity of the UGT determines the specific position of glycosylation. While the specific UGT involved in Borapetoside F biosynthesis is unknown, it is likely a member of the large family of plant UGTs known to act on terpenoid substrates.

Final glycosylation step in the biosynthesis of Borapetoside F.

Quantitative Data

Currently, there is a lack of quantitative data specifically detailing the biosynthetic flux or enzymatic kinetics of the Borapetoside F pathway. However, data from in vivo studies provide an indication of the quantities of related compounds that can be isolated from natural sources and used in experimental settings.

| Compound(s) | Source | Dosage/Concentration | Study Type | Reference |

| Borapetosides B, C, and F (standardized combination) | Tinospora crispa | 500 mg/kg b. wt. | Acute toxicity study in mice | |

| Borapetoside E | Tinospora crispa | 20 or 40 mg/kg/0.5 day | In vivo study in high-fat-diet-induced obese mice |

Experimental Protocols

The elucidation of the Borapetoside F biosynthetic pathway would require a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Structural Elucidation of Borapetoside F and Intermediates

This protocol outlines a general procedure for the extraction, separation, and identification of clerodane diterpenoids from Tinospora crispa.

-

Plant Material and Extraction:

-

Air-dried and powdered stems of Tinospora crispa are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol (B129727).

-

The crude extracts are concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The methanol extract, which is likely to contain the glycoside Borapetoside F, is subjected to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.

-

Further purification of the fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification to yield pure compounds is typically performed using high-performance liquid chromatography (HPLC), either normal or reverse-phase.

-

-

Structural Elucidation:

-

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

-

-

General workflow for the isolation and characterization of Borapetoside F.

Identification and Characterization of Biosynthetic Genes

-

Transcriptome Analysis: RNA is extracted from the relevant tissues of Tinospora crispa (e.g., leaves, stems) and subjected to high-throughput sequencing to generate a transcriptome.

-

Gene Mining: The transcriptome is searched for candidate genes encoding diTPSs, CYPs, and UGTs based on sequence homology to known terpenoid biosynthetic genes from other plant species.

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and heterologously expressed in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays: The recombinant enzymes are purified and their activity is tested in vitro using predicted substrates (e.g., GGPP for diTPSs, clerodane intermediates for CYPs, and the Borapetoside F aglycone for UGTs).

-

Product Identification: The products of the enzymatic reactions are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) and compared to authentic standards.

Conclusion and Future Perspectives

The biosynthesis of Borapetoside F in Tinospora crispa is a complex process involving a multitude of enzymatic steps. While the complete pathway is yet to be experimentally validated, the proposed pathway in this guide, based on established principles of terpenoid biosynthesis, provides a solid foundation for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of this and other valuable clerodane diterpenoids. Future work should focus on the identification and characterization of the specific diTPSs, CYPs, and UGTs involved in the biosynthesis of Borapetoside F through a combination of transcriptomics, proteomics, and in vitro/in vivo functional characterization. Such studies will be instrumental in harnessing the full potential of these intricate natural products for pharmaceutical and other applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 3. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Borapetoside Family: A Technical Review of a Promising Class of Bioactive Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Borapetoside family, a group of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa, has garnered significant attention in the scientific community for its diverse and potent biological activities. Traditionally used in folk medicine for a variety of ailments, recent pharmacological studies have begun to unravel the therapeutic potential of these compounds, particularly in the context of metabolic diseases such as diabetes and hyperlipidemia. This technical guide provides a comprehensive literature review of the Borapetoside family, summarizing the current knowledge on their isolation, structure-activity relationships, and mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate further research. Additionally, proposed signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular processes involved.

Isolation and Structural Elucidation

Borapetosides are primarily extracted from the stems of Tinospora crispa. The general isolation procedure involves the extraction of the dried plant material with a solvent such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic separation techniques to isolate the individual compounds.

General Isolation Protocol

A common method for the extraction and fractionation of Tinospora crispa stems to yield Borapetosides is as follows:

-

Extraction: The air-dried and powdered stems of Tinospora crispa are macerated with 80% ethanol at room temperature for 72 hours. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be partitioned with n-hexane to remove non-polar constituents. The n-hexane insoluble fraction, which is enriched with more polar compounds like glycosides, is collected for further purification.

-

Chromatographic Separation: The enriched fraction is subjected to repeated column chromatography over silica (B1680970) gel or other suitable stationary phases, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual Borapetoside compounds. Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Biological Activities and Quantitative Data

The Borapetoside family exhibits a range of biological activities, with the most extensively studied being their effects on glucose and lipid metabolism. The stereochemistry at the C-8 position of the clerodane skeleton has been identified as a critical determinant of their hypoglycemic activity. Borapetosides A and C, which possess an 8R-chirality, are biologically active, whereas Borapetoside B, with an 8S-chirality, is inactive.

Hypoglycemic Activity

Borapetosides A and C have demonstrated significant hypoglycemic effects in both in vitro and in vivo models.

Table 1: Summary of Hypoglycemic Activity of Borapetosides

| Compound | Assay | Model | Dosage/Concentration | Key Findings | Reference(s) |

| Borapetoside A | In vivo | Normal and Type 2 Diabetic Mice | Not specified | Increased plasma insulin (B600854) levels and decreased plasma glucose. | [1] |

| In vivo | Streptozotocin-induced Type 1 Diabetic Mice | Not specified | Decreased plasma glucose without affecting insulin levels. | [1] | |

| In vitro | IL-6 treated C2C12 cells | Not specified | Increased glycogen (B147801) synthesis. | [1] | |

| Borapetoside C | In vivo | Normal and Type 2 Diabetic Mice | 5 mg/kg (i.p.) | Attenuated elevated plasma glucose after oral glucose challenge. | [2] |

| In vivo | Type 2 Diabetic Mice | 5 mg/kg (i.p.) | More prominent increase in skeletal muscle glycogen content compared to insulin. | [2] | |

| In vivo | Type 1 Diabetic Mice | 5 mg/kg (twice daily for 7 days) | Increased phosphorylation of insulin receptor (IR) and Akt, and expression of GLUT2. | ||

| In vitro | α-glucosidase inhibition | IC50 = 0.0527 ± 0.008 mg/ml | Potent inhibition of α-glucosidase. | ||

| In vitro | α-amylase inhibition | IC50 = 0.775 ± 0.005 mg/ml | Potent inhibition of α-amylase. |

Antihyperlipidemic Activity

Borapetoside E has been identified as a potent agent for improving hyperlipidemia, primarily through the suppression of key transcription factors involved in lipid biosynthesis.

Table 2: Summary of Antihyperlipidemic Activity of Borapetoside E

| Compound | Assay | Model | Key Findings | Reference(s) |

| Borapetoside E | In vivo | High-Fat-Diet-Induced Obese Mice | Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. | |

| In vivo | High-Fat-Diet-Induced Obese Mice | Suppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes in the liver and adipose tissue. |

Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the research groups, the following outlines the general methodologies employed in the study of Borapetosides based on the available literature.

In Vivo Hypoglycemia Studies in Diabetic Mice

-

Animal Models: Streptozotocin-induced type 1 diabetic mice and diet-induced type 2 diabetic mice are commonly used.

-

Drug Administration: Borapetosides are typically administered via intraperitoneal (i.p.) injection at specified doses (e.g., 5 mg/kg).

-

Glucose Measurement: Plasma glucose levels are measured at various time points after drug administration and/or after an oral glucose tolerance test (OGTT).

-

Tissue Analysis: At the end of the study, tissues such as liver and skeletal muscle are harvested to measure glycogen content and to analyze the expression and phosphorylation of key proteins in the insulin signaling pathway via Western blotting.

In Vitro Enzyme Inhibition Assays (α-glucosidase and α-amylase)

-

Enzyme Source: Commercially available α-glucosidase and α-amylase are used.

-

Substrate: A suitable substrate for each enzyme is used (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

-

Assay Principle: The inhibitory effect of the Borapetoside is determined by measuring the rate of product formation in the presence and absence of the compound, typically using a spectrophotometer.

-

IC50 Determination: The concentration of the Borapetoside that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of the Borapetoside family are underpinned by their modulation of key cellular signaling pathways.

Borapetoside C and the Insulin Signaling Pathway

Borapetoside C enhances insulin sensitivity and glucose utilization by activating the insulin receptor (IR) signaling pathway. Continuous treatment with Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2). This suggests that Borapetoside C may mimic or enhance the effects of insulin, thereby promoting glucose uptake and storage.

Caption: Proposed mechanism of Borapetoside C on the insulin signaling pathway.

Borapetoside E and the SREBP Pathway

Borapetoside E exerts its antihyperlipidemic effects by suppressing the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of lipid biosynthesis. By down-regulating SREBP-1 and SREBP-2, Borapetoside E inhibits the expression of their downstream target genes involved in fatty acid and cholesterol synthesis.

Caption: Inhibitory effect of Borapetoside E on the SREBP-mediated lipogenesis pathway.

Total Synthesis

To date, there is no published literature detailing the total synthesis of any member of the Borapetoside family. The structural complexity of these molecules, characterized by a clerodane diterpenoid core and a glycosidic linkage, presents a significant challenge for synthetic chemists. The development of a synthetic route would be a major advancement, enabling the production of larger quantities of these compounds for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Conclusion and Future Directions

The Borapetoside family of natural products holds considerable promise for the development of new therapeutic agents, particularly for the management of metabolic disorders. The available evidence strongly supports the hypoglycemic and antihyperlipidemic activities of specific Borapetosides, with initial insights into their molecular mechanisms of action. However, several key areas require further investigation to fully realize their therapeutic potential.

Future research should focus on:

-

Detailed Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-likeness and safety profile of these compounds.

-

Elucidation of Precise Molecular Targets: Identifying the direct binding partners of Borapetosides within the cell will provide a more complete understanding of their mechanisms of action.

-

Total Synthesis and Analogue Development: The development of a total synthesis route is a critical step towards enabling medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the Borapetoside scaffold.

-

Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to determine the efficacy and safety of Borapetosides in humans.

References

Unveiling the Therapeutic Promise of Borapetoside F: A Technical Guide to Potential Targets

For Immediate Release

Kunming, China – December 1, 2025 – While direct experimental evidence for the therapeutic targets of Borapetoside F remains to be elucidated, a comprehensive analysis of its closely related analogs—Borapetoside A, C, and E, isolated from Tinospora crispa—provides a compelling roadmap for future research and drug development. This technical guide synthesizes the existing preclinical data on these compounds, highlighting key signaling pathways and potential therapeutic applications in metabolic diseases, and offers a framework for the investigation of Borapetoside F.

Executive Summary

Borapetoside F is a furanoditerpenoid glycoside from Tinospora crispa, a plant with a long history in traditional medicine for treating diabetes and related conditions. Although research on Borapetoside F is in its infancy, the significant body of work on Borapetosides A, C, and E strongly suggests that its therapeutic potential lies within the realm of metabolic disorders, particularly type 2 diabetes and hyperlipidemia. The primary hypothesized targets for Borapetoside F, based on the activity of its sister compounds, are key components of the insulin (B600854) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway .

Inferred Therapeutic Targets from Borapetoside Analogs

The therapeutic activities of Borapetosides A, C, and E converge on the amelioration of insulin resistance and dyslipidemia, suggesting that Borapetoside F may share a similar mechanistic profile.

The Insulin Signaling Pathway

Borapetosides A and C have been demonstrated to enhance insulin sensitivity and glucose utilization.[1][2] The proposed mechanism involves the potentiation of the insulin signaling cascade.

-

Insulin Receptor (IR): Borapetoside C has been shown to increase the phosphorylation of the insulin receptor.[1][3]

-

Protein Kinase B (Akt): A crucial downstream effector of insulin signaling, Akt phosphorylation is enhanced by Borapetoside C.[1]

-

Glucose Transporter 2 (GLUT2): Increased expression of GLUT2 in the liver, facilitated by Borapetoside C, leads to improved glucose uptake.

A computational network pharmacology study of Tinospora crispa constituents, which included Borapetoside F, identified several key proteins in the insulin resistance pathway as potential targets, such as PIK3R1, PTPN1, PPARG, INSR, EGFR, TNF, and AKT2 .

The SREBP Pathway and Lipid Metabolism

Borapetoside E has a pronounced effect on lipid metabolism, making the SREBP pathway a likely target for Borapetoside F.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): Borapetoside E suppresses the expression of SREBPs, master regulators of lipid homeostasis. This, in turn, downregulates genes involved in fatty acid and cholesterol synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Borapetosides A, C, and E.

| Compound | Assay | Model | Dose/Concentration | Key Finding | Reference |

| Borapetoside A | In vivo | Type 1 and Type 2 Diabetic Mice | Not Specified | Decreased plasma glucose concentration. | |

| Borapetoside A | In vitro | C2C12 cells | Not Specified | Increased glycogen (B147801) synthesis. | |

| Borapetoside C | In vivo | Type 1 Diabetic Mice | 5 mg/kg (twice daily for 7 days) | Increased phosphorylation of IR and Akt, and expression of GLUT2. | |

| Borapetoside C | In vivo | Type 1 Diabetic Mice | 0.1 mg/kg (with insulin) | Enhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression. | |

| Borapetoside C | In vivo | Normal and Type 2 Diabetic Mice | 5 mg/kg (acute) | Attenuated oral glucose-induced plasma glucose elevation. | |

| Borapetoside E | In vivo | High-Fat-Diet Induced Obese Mice | 20 mg/kg and 40 mg/kg | Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways targeted by Borapetoside F, based on data from its analogs.

Caption: Hypothesized Insulin Signaling Pathway for Borapetoside F.

Caption: Hypothesized SREBP Pathway Inhibition by Borapetoside F.

Detailed Experimental Protocols

To facilitate further research into Borapetoside F, the following are detailed methodologies for key experiments cited in studies of its analogs.

In vivo High-Fat-Diet-Induced Obesity Mouse Model (as per Borapetoside E studies)

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia. A control group is maintained on a normal chow diet.

-

Compound Administration: Borapetoside E (or vehicle control) is administered via intraperitoneal injection or oral gavage at specified doses (e.g., 20 mg/kg and 40 mg/kg) for a defined period (e.g., 4-8 weeks).

-

Glucose and Insulin Tolerance Tests:

-

Oral Glucose Tolerance Test (OGTT): After fasting, mice are given an oral glucose load (e.g., 2 g/kg). Blood glucose is measured at baseline and at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Insulin Tolerance Test (ITT): Mice are injected with insulin (e.g., 0.75 U/kg), and blood glucose is monitored over time.

-

-

Biochemical Analysis: At the end of the study, blood and tissues (liver, adipose) are collected. Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured.

-

Gene Expression Analysis: RNA is extracted from tissues and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to lipid metabolism (e.g., SREBP-1c, FASN, ACC).

Western Blot for Insulin Signaling Proteins (as per Borapetoside C studies)

-

Tissue Lysis: Liver or muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IR and Akt.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Caption: General Experimental Workflow for Investigating Borapetoside F.

Future Directions and Conclusion

The compelling preclinical evidence from Borapetosides A, C, and E provides a strong rationale for the investigation of Borapetoside F as a potential therapeutic agent for metabolic diseases. Future research should focus on:

-

Isolation and Purification: Securing a sufficient quantity of high-purity Borapetoside F for preclinical studies.

-

In vitro Screening: Evaluating the effects of Borapetoside F on the insulin and SREBP signaling pathways in relevant cell lines (e.g., hepatocytes, myotubes, adipocytes).

-

In vivo Efficacy Studies: Assessing the therapeutic potential of Borapetoside F in animal models of type 2 diabetes and dyslipidemia.

-

Toxicology Studies: A preliminary study on a combination of borapetosides B, C, and F showed no conclusive hepatotoxicity in mice, but more comprehensive safety and toxicology studies are warranted for the individual compound.

References

- 1. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Preliminary Biological Screening of Borapetoside F: A Technical Guide

Tinospora crispa is a well-documented medicinal plant with a rich history in traditional medicine for treating conditions like diabetes, fever, inflammation, and rheumatism.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds, including alkaloids, flavonoids, and diterpenoids like Borapetoside F.[1][4] Crude extracts and isolated compounds from T. crispa have demonstrated significant anti-inflammatory, antioxidant, immunomodulatory, cytotoxic, and anti-diabetic activities in various studies. This context provides a strong rationale for investigating Borapetoside F across a similar spectrum of preliminary biological assays.

General Cytotoxicity Screening: The MTT Assay

A crucial first step in evaluating a novel compound is to determine its potential toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Borapetoside F (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

-

96-well microtiter plates

-

Multi-channel pipette and microplate reader

Procedure:

-

Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Borapetoside F in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of Borapetoside F. Include wells for a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus log-concentration of Borapetoside F.

General Anti-inflammatory Screening: Nitric Oxide (NO) Assay

Chronic inflammation is a key factor in many diseases. The ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of potential anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Assay

Principle: This assay measures the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Borapetoside F (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium Nitrite (NaNO2) for standard curve

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of Borapetoside F for 1-2 hours before inducing inflammation.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well, and shake for 10 minutes.

-

Add 50 µL of Griess Reagent Solution B to each well, and shake for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from the standard curve.

-

Viability Check: Perform a concurrent MTT assay on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity.

References

- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ethnobotanical Significance and Pharmacological Potential of Tinospora rumphii and its Constituent Borapetoside F: A Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Abstract: Tinospora rumphii Boerl., a member of the Menispermaceae family, holds a significant place in the traditional medicine systems of Southeast Asia, particularly in the Philippines where it is commonly known as "Makabuhay" (meaning 'to give life'). The plant's stems and leaves are utilized in a myriad of ethnobotanical applications, ranging from the treatment of fevers and infections to the management of metabolic and inflammatory disorders. Phytochemical investigations have revealed a rich array of bioactive compounds, including the clerodane-type furanoid diterpene glucoside, Borapetoside F. While research has extensively documented the pharmacological activities of closely related borapetosides, specific data on Borapetoside F remains limited, presenting a compelling area for future investigation. This technical guide provides a comprehensive overview of the ethnobotanical uses of T. rumphii, details the known pharmacological activities and mechanisms of action of related borapetosides, outlines relevant experimental protocols, and presents key quantitative data to inform and guide future research and drug development endeavors.

Introduction to Tinospora rumphii

Tinospora rumphii is a climbing, dioecious vine native to the Philippines and other parts of Southeast Asia.[1][2] Characterized by its fleshy stems with a warty or bumpy appearance, this plant has been a cornerstone of traditional healing practices for generations.[3] Its widespread use in folk medicine has prompted scientific inquiry into its rich phytochemical composition, which includes alkaloids, flavonoids, glycosides, and steroids.[1][2] Among the notable compounds isolated from its stems is Borapetoside F, a clerodane-type furanoid diterpene glucoside. While T. rumphii is sometimes considered synonymous with the more widely studied Tinospora crispa, subtle botanical and phytochemical distinctions warrant focused research on its unique constituents like Borapetoside F.

Ethnobotanical Applications of Tinospora rumphii

The traditional uses of Tinospora rumphii are extensive and varied, reflecting its importance in local healthcare. The stems and, to a lesser extent, the leaves are the primary parts used for medicinal preparations. These are often administered as decoctions, infusions, powders, or topical applications.

Table 1: Summary of Ethnobotanical Uses of Tinospora rumphii

| Ailment/Use | Part(s) Used | Method of Preparation & Administration | Traditional Location(s) |

| Fever & Malaria | Stems, Leaves | Decoction of stems and leaves is consumed. The powdered plant is also used as a febrifuge. | Philippines, Malaysia |

| Rheumatism & Arthritis | Stems | Pounded stem is mixed with coconut oil and applied topically to affected areas. | Philippines |

| Digestive Ailments | Stems | An aqueous extract is consumed for stomach trouble, indigestion, and diarrhea. Pounded stem in water is drunk for ulcers. | Philippines |

| Skin Conditions | Stems | Decoction of the stem is used as a vulnerary for itches, scabies, and both ordinary and cancerous wounds. | Philippines |

| Diabetes/Hyperglycemia | Stems | Wood decoction is consumed to manage diabetes and reduce thirst. | Thailand, Malaysia |

| Tonic & General Wellness | Stems, Leaves | Used as a cordial or tonic. Classified as a "rasayana" herb in Ayurvedic medicine, believed to enhance longevity. | General Southeast Asia |

| Parasiticide & Insecticide | Stems | Used externally as a parasiticide. Studies have also investigated its larvicidal activity against mosquito larvae. | Philippines |

| Cancerous Wounds/Ulcers | Stems | Used by rural communities for the treatment of cancerous wounds and tropical ulcers. | Philippines |

Borapetoside F and Related Compounds: Pharmacological Insights

Borapetoside F has been successfully isolated from the stems of Tinospora rumphii. It belongs to a class of clerodane diterpene glucosides that are characteristic of the Tinospora genus. While direct pharmacological studies on Borapetoside F are not extensively available in current literature, the well-documented activities of its structural analogues, particularly Borapetosides A, C, and E from the closely related T. crispa, provide a strong basis for predicting its potential therapeutic effects. These compounds have demonstrated significant anti-diabetic and anti-hyperlipidemic properties.

Anti-Diabetic Activity of Related Borapetosides

Studies on Borapetosides A and C have shown potent hypoglycemic effects, mediated through both insulin-dependent and independent pathways.

-

Mechanism of Action: The primary mechanism involves enhancing insulin (B600854) sensitivity and promoting glucose utilization in peripheral tissues. Research on Borapetoside C has demonstrated that it increases the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter-2 (GLUT2). This signaling cascade facilitates glucose uptake and storage, particularly in skeletal muscle. Borapetoside A has also been shown to reduce hepatic gluconeogenesis by reversing the elevated expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

Figure 1. Postulated signaling pathway for Borapetosides A & C in glucose metabolism.

Anti-Hyperlipidemic Activity of Related Borapetosides

Borapetoside E has been shown to improve hyperlipidemia in high-fat-diet-induced obese mice.

-

Mechanism of Action: The compound works by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes. SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting this pathway in the liver and adipose tissue, Borapetoside E effectively reduces lipid accumulation.

Experimental Protocols

The following sections detail the methodologies used in key studies on borapetosides, which can serve as a template for future research on Borapetoside F.

Isolation and Purification of Borapetosides

The isolation of Borapetoside F from T. rumphii stems, as described by Martin et al. (1996), involves a multi-step extraction and chromatographic process.

Figure 2. General workflow for the isolation of Borapetoside F.

Protocol Outline:

-

Extraction: Air-dried and powdered stems of T. rumphii are exhaustively extracted with methanol at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned successively with a nonpolar solvent like chloroform to separate compounds based on polarity.

-

Column Chromatography: The bioactive chloroform-soluble fraction is subjected to silica (B1680970) gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically increasing in polarity (e.g., chloroform-methanol mixtures), to separate the components into various fractions.

-

Purification: Fractions containing the compound of interest (as monitored by Thin Layer Chromatography) are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure Borapetoside F.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Hypoglycemic Activity Assay (Adapted from Borapetoside C studies)

This protocol describes an oral glucose tolerance test (OGTT) in a mouse model to assess the anti-hyperglycemic effects.

-

Animal Model: Use streptozotocin-induced diabetic mice or a diet-induced obesity model (e.g., C57BL/6J mice on a high-fat diet).

-

Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the mice overnight (approx. 12-14 hours) with free access to water before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).

-

Positive Control (e.g., Metformin).

-

Test Groups (Borapetoside F at various doses, e.g., 1, 5, 10 mg/kg).

-

-

Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Glucose Challenge: After a set time (e.g., 30 minutes post-administration), administer a glucose load (e.g., 2 g/kg body weight) orally.

-

Blood Sampling: Collect blood samples from the tail vein at time points 0 (just before glucose load), 30, 60, 90, and 120 minutes after the glucose challenge.

-

Analysis: Measure blood glucose levels using a standard glucometer. Calculate the area under the curve (AUC) for the glucose excursion to quantify the hypoglycemic effect.

Quantitative Data on Related Borapetosides

The following table summarizes key quantitative data from studies on Borapetosides C and E, highlighting their therapeutic potential.

Table 2: Quantitative Pharmacological Data for Related Borapetosides

| Compound | Assay/Model | Dosage/Concentration | Key Result | Reference |

| Borapetoside C | Acute Oral Glucose Tolerance Test (T2DM mice) | 5 mg/kg (i.p.) | Significantly attenuated the elevation of plasma glucose following an oral glucose challenge. | |

| Borapetoside C | Chronic Treatment (7 days, T1DM mice) | 5 mg/kg (i.p., twice daily) | Increased phosphorylation of Insulin Receptor (IR) and Akt; increased expression of GLUT2. | |

| Borapetoside E | High-Fat-Diet-Induced Obese Mice | Not specified | Markedly improved hyperglycemia, insulin resistance, and hepatic steatosis. Effects were comparable to metformin. | |

| Borapetoside E | Gene Expression Analysis (Liver/Adipose) | Not specified | Suppressed the expression of SREBPs and their downstream target genes related to lipid synthesis. |

Conclusion and Future Directions

Tinospora rumphii is a plant with a rich history of ethnobotanical use, validated in part by the identification of a host of bioactive compounds. Its constituent, Borapetoside F, remains an understudied molecule with significant therapeutic potential, inferred from the potent anti-diabetic and anti-hyperlipidemic activities of its close structural analogues.

For researchers and drug development professionals, Borapetoside F represents a promising lead compound. Future research should prioritize the following:

-